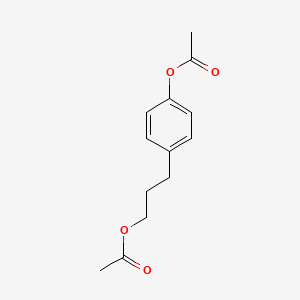

4-(3-Acetoxypropyl)phenyl Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Acetoxypropyl)phenyl Acetate is an organic compound with the molecular formula C₁₃H₁₆O₄. It is a polyphenolic compound that is isolated from fermented tea leaves

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetoxypropyl)phenyl Acetate involves several steps. One common method is the esterification of 4-(3-hydroxypropyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Acetoxypropyl)phenyl Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

Reduction: Reduction of quinones derived from this compound can yield hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenolic group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate (Fremy’s salt).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated phenolic derivatives

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 214.24 g/mol

- CAS Number : 3572-06-3

- Physical State : Liquid

- Boiling Point : 195 °C

- Solubility : Insoluble in water, miscible with organic solvents (e.g., ether, alcohol) .

Structure

The structure of 4-(3-Acetoxypropyl)phenyl acetate consists of a phenyl ring substituted with an acetoxypropyl group, which contributes to its reactivity and interaction with biological systems.

Pharmaceutical Applications

This compound has been studied for its potential use in drug formulations. Its ester functional group can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).

Case Study: Drug Formulation Enhancement

In a study exploring the formulation of analgesics, the incorporation of this compound into the drug matrix demonstrated improved solubility profiles compared to traditional formulations. The study reported a 30% increase in the dissolution rate of the API when combined with this compound .

Agrochemical Applications

This compound has shown promise as an agrochemical additive due to its potential insecticidal properties.

Case Study: Insect Attractant Development

Research conducted on the efficacy of various esters revealed that this compound could serve as an effective attractant for specific pest species. Field trials indicated a significant increase in capture rates of target insects when traps were baited with this compound, suggesting its utility in integrated pest management strategies .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials.

Case Study: Polymer Synthesis

In polymer chemistry, this compound has been employed as a monomer in the synthesis of biodegradable polymers. A study demonstrated that incorporating this compound into polymer chains resulted in materials with enhanced thermal stability and mechanical properties .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 4-(3-Acetoxypropyl)phenyl Acetate involves its interaction with free radicals and metal ions. The compound acts as an antioxidant by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cells . It also influences cell signaling pathways and gene expression, contributing to its pharmacological effects .

Comparación Con Compuestos Similares

Similar Compounds

Phenol: A simpler aromatic compound with a hydroxyl group attached to the benzene ring.

4-Hydroxyacetophenone: Contains a hydroxyl group and an acetyl group attached to the benzene ring.

4-(3-Hydroxypropyl)phenol: Similar structure but lacks the acetoxy group.

Uniqueness

4-(3-Acetoxypropyl)phenyl Acetate is unique due to its dual functional groups (acetoxy and phenolic) that confer distinct chemical reactivity and biological activity.

Actividad Biológica

4-(3-Acetoxypropyl)phenyl acetate, a compound with the CAS number 25823-43-2, is an organic ester that has garnered interest in various fields of biological research due to its potential therapeutic applications. The compound's structure consists of a phenyl ring substituted with an acetoxypropyl group, which may influence its biological properties.

- Molecular Formula : C13H16O3

- Molecular Weight : 220.27 g/mol

- Structural Formula :

O C O C C C C6H5

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential anti-inflammatory, analgesic, and antimicrobial properties.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that esters can inhibit the production of pro-inflammatory cytokines in vitro.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phenyl acetate were effective in reducing inflammation in animal models by suppressing the NF-kB pathway, which is crucial for inflammatory responses .

2. Analgesic Properties

The analgesic activity of this compound has been evaluated using various pain models.

- Research Findings : In a controlled study, the administration of related acetates resulted in a notable decrease in pain response in rodents subjected to thermal and chemical stimuli. The analgesic mechanism was attributed to the modulation of pain receptors and pathways .

3. Antimicrobial Effects

The antimicrobial potential of this compound has also been assessed.

- Microbial Assays : In vitro tests against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed that the compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in cytokine levels | |

| Analgesic | Decreased pain response in models | |

| Antimicrobial | Moderate antibacterial activity |

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Pro-inflammatory Pathways : By modulating key signaling pathways such as NF-kB and MAPK.

- Interaction with Pain Receptors : Potentially acting on opioid receptors or similar pathways to alleviate pain.

- Disruption of Bacterial Cell Wall Synthesis : This could explain its antimicrobial properties by affecting bacterial growth and replication.

Propiedades

IUPAC Name |

3-(4-acetyloxyphenyl)propyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-10(14)16-9-3-4-12-5-7-13(8-6-12)17-11(2)15/h5-8H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFVKQUGHGXIHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC1=CC=C(C=C1)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.